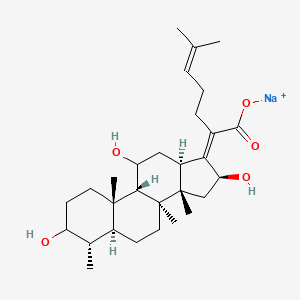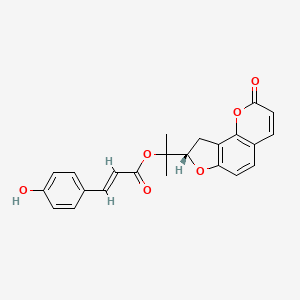
Gymnestrogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gymnestrogenin is a pentahydroxytriterpene derived from the leaves of Gymnema sylvestre . It is a triterpenoid saponin glycoside and is typically found in India and China . It has a wide array of medicinal applications .
Synthesis Analysis
Gymnestrogenin is generally obtained from the leaves of the medicinal plant, Gymnema sylvestre . The plant is not able to generate a huge amount of the secondary metabolite, Gymnestrogenin, to maintain the market demand . To make up the demand of secondary metabolites and save an indigenous plant species, biotechnology is the only way using cultures of callus and cell suspension, and different biotic-abiotic elicitation process involving plant hormones like auxin, gibberellins, phytoalexin, and phytoanticipins and some endophytic fungi .Molecular Structure Analysis
The structure of Gymnestrogenin was proposed by Stocklin . The molecular formula of Gymnestrogenin is C30H50O5 .Chemical Reactions Analysis
Gymnestrogenin is a derivative of β-amyrin, containing one 1,2-trans-glycol and two 1,3-glycol systems with a total of six sterically unhindered primary and/or equatorially oriented secondary hydroxyl groups .Physical And Chemical Properties Analysis
The molecular formula of Gymnestrogenin is C30H50O5 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Polycystic Ovary Syndrome (PCOS) Treatment
Gymnestrogenin has been identified as a potential therapeutic agent for PCOS. Research suggests that it can interact with key proteins involved in the pathophysiology of PCOS, leading to a better understanding of the molecular mechanisms of the disorder. This interaction may help in seeking exemplar drug candidates for the treatment of PCOS .
Antidiabetic Activity
As a triterpenoid saponin glycoside, Gymnestrogenin has shown promise in the management of diabetes mellitus. It may act as a stimulator of pancreatic β-cells and an inhibitor of α-glucosidase enzyme, which are crucial in the regulation of blood sugar levels .
Antioxidant Properties
Gymnestrogenin could have significant antioxidant properties, helping to mitigate oxidative stress, which is a factor in many chronic diseases, including cardiovascular diseases and cancer .
Antimicrobial Effects
The compound may also possess antimicrobial activities, which could make it useful in the development of new treatments for bacterial and fungal infections .
Lipid-Lowering Effects
There is potential for Gymnestrogenin to be used in lowering lipid levels, which could be beneficial in the treatment of conditions like hyperlipidemia and associated cardiovascular risks .
Molecular Docking Applications
Gymnestrogenin has been used in molecular docking studies to identify its binding affinity to various proteins. This application is crucial in drug discovery and development, as it helps predict the interaction between drugs and their target proteins .
Biotechnological Production
Due to the challenges in sourcing Gymnestrogenin from natural plant sources, biotechnological methods such as plant tissue culture could be employed to produce larger quantities of this compound. This approach could ensure a sustainable and consistent supply for research and therapeutic use .
Pharmacological Analysis
In silico pharmacological analysis of Gymnestrogenin has revealed its potential as a drug candidate with high binding affinity and low toxicity at higher dose levels. This suggests that Gymnestrogenin could be developed into a safe and effective therapeutic agent .
Wirkmechanismus
Target of Action
Gymnestrogenin is an effective Liver X receptor (LXR) antagonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose homeostasis . Gymnestrogenin’s primary targets are LXRα and LXRβ, with IC50 values of 2.5 and 1.4 μM for transactivation, respectively .
Mode of Action
Gymnestrogenin interacts with its targets, LXRα and LXRβ, by reducing their transcriptional activity, even on their own promoter, thus reducing mRNA expression . This interaction leads to changes in the regulation of genes involved in lipid and glucose metabolism.
Biochemical Pathways
Gymnestrogenin affects the biochemical pathways regulated by LXRs. These include lipid metabolism, glucose homeostasis, and inflammation . By acting as an LXR antagonist, Gymnestrogenin can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Gymnestrogenin’s action are primarily related to its role as an LXR antagonist. By inhibiting the activity of LXRs, Gymnestrogenin can potentially influence lipid and glucose metabolism, as well as inflammatory responses . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gymnestrogenin. For instance, factors like global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of Gymnestrogenin in Gymnema sylvestre . Biotechnology, including plant tissue culture, can be used to generate higher amounts of Gymnestrogenin to meet market demand .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYGGBNBRCVQI-DGNDGBPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gymnestrogenin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)



